

# Wulignan A1: A Technical Overview of its Discovery, Origin, and Biological Activities

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## Compound of Interest

Compound Name: Wulignan A1

Cat. No.: B150638

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## Abstract

**Wulignan A1**, a lignan natural product, has been identified as a bioactive compound with potential therapeutic applications. Isolated primarily from the stems and seeds of *Schisandra henryi*, a plant endemic to China, this aryltetralin lignan has demonstrated notable in vitro biological activities, including antiviral and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and origin of **Wulignan A1**, detailing its isolation and structural elucidation. Furthermore, it summarizes its known biological activities with a focus on its anti-influenza and cytotoxic properties against P-388 murine lymphocytic leukemia cells. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of **Wulignan A1**.

## Discovery and Origin

**Wulignan A1** is a naturally occurring lignan first isolated from the stems of *Schisandra henryi* C.B. Clarke<sup>[1]</sup>. It is also found in the seeds of this plant species and has been identified in other plants of the Schisandraceae family, such as *Schisandra chinensis* and *Schisandra wilsoniana*<sup>[1][2]</sup>. Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway and are known for their diverse biological activities<sup>[3]</sup>.

## Plant Source: *Schisandra henryi*

Schisandra henryi is a plant species native to the Yunnan Province in China[1]. Traditionally used in Chinese medicine, various parts of this plant have been investigated for their chemical constituents and pharmacological properties. The presence of a variety of bioactive lignans, including **Wulignan A1**, contributes to its medicinal potential. The content of **Wulignan A1** in plant extracts can vary, with one study reporting a concentration of 0.01 mg/100 g dry weight in methanolic leaf extracts of S. henryi.

## Physicochemical and Spectroscopic Data

The structural elucidation of **Wulignan A1** was accomplished through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of **Wulignan A1**

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>28</sub> O <sub>6</sub>
Molecular Weight	400.47 g/mol
Class	Lignan
Sub-class	Aryltetralin

Table 2: <sup>13</sup>C NMR Spectral Data of **Wulignan A1**

Carbon No.	Chemical Shift ( $\delta$ ) ppm
1	132.8
2	111.1
3	148.9
4	148.5
5	134.8
6	109.8
7	46.2
8	40.1
9	72.9
1'	130.5
2'	110.2
3'	149.1
4'	149.3
5'	112.5
6'	119.1
7'-CH <sub>3</sub>	21.5
8'-CH <sub>3</sub>	12.8
3-OCH <sub>3</sub>	56.1
4-OCH <sub>3</sub>	56.0
3'-OCH <sub>3</sub>	56.2
4'-OCH <sub>3</sub>	56.1
9-OCH <sub>3</sub>	58.5

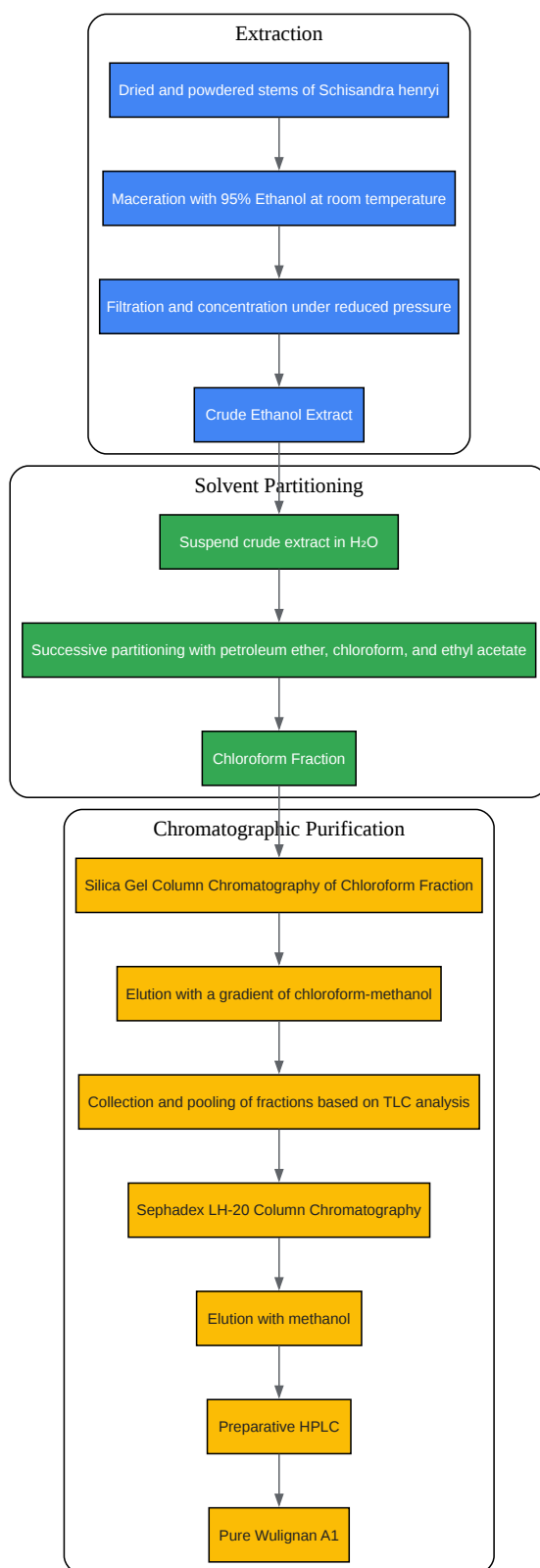
Table 3: <sup>1</sup>H NMR Spectral Data of **Wulignan A1**

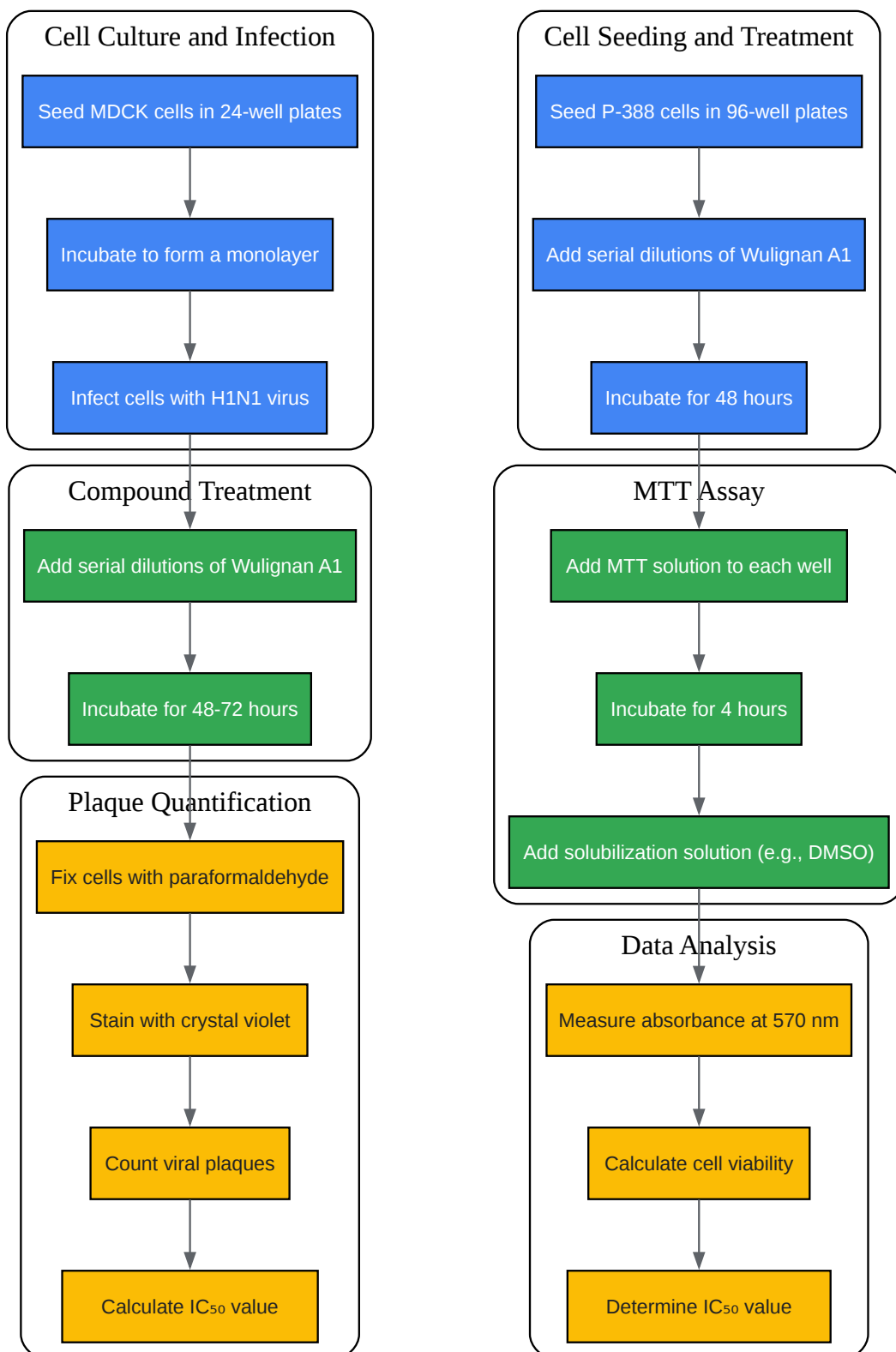
Proton No.	Chemical Shift ( $\delta$ ) ppm, Multiplicity (J in Hz)
H-2	6.58, s
H-6	6.60, s
H-7	2.55, m
H-8	1.85, m
H-9	4.20, d (9.0)
H-2'	6.75, d (1.5)
H-5'	6.80, d (8.0)
H-6'	6.70, dd (8.0, 1.5)
7-CH <sub>3</sub>	0.95, d (7.0)
8-CH <sub>3</sub>	0.80, d (7.0)
3-OCH <sub>3</sub>	3.85, s
4-OCH <sub>3</sub>	3.90, s
3'-OCH <sub>3</sub>	3.88, s
4'-OCH <sub>3</sub>	3.82, s
9-OCH <sub>3</sub>	3.30, s

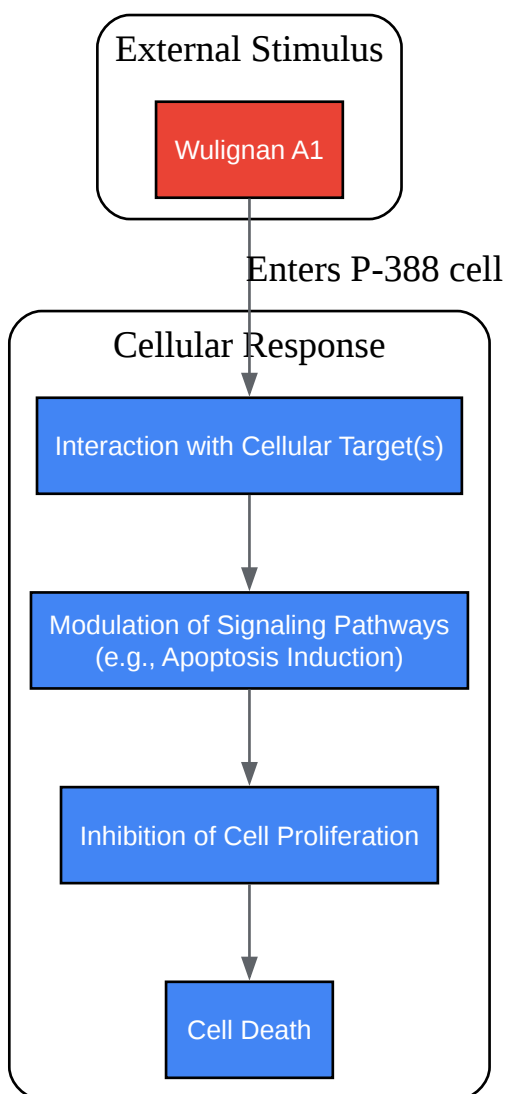
## Experimental Protocols

### Isolation of Wulignan A1 from *Schisandra henryi*

The following is a generalized protocol for the isolation of **Wulignan A1** based on common phytochemical extraction and purification techniques for lignans.







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## References

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